

Pentaethylene Glycol Monomethyl Ether: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: *Pentaethylene glycol monomethyl ether*

Cat. No.: *B1677528*

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Executive Summary

Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1) is a high molecular weight glycol ether. While specific toxicological data for this compound are limited in publicly available literature, this guide provides a comprehensive safety and toxicity assessment based on data from structurally related glycol ethers and established regulatory testing guidelines. The primary concerns associated with lower molecular weight glycol ethers, such as reproductive and developmental toxicity, are generally attenuated with increasing molecular weight due to differences in metabolism. However, in the absence of direct data, a cautious approach is warranted. This document summarizes available information on analogous compounds and outlines standard experimental protocols for a thorough toxicological evaluation.

Introduction

Pentaethylene glycol monomethyl ether belongs to the family of ethylene glycol ethers, which are characterized by their ether and alcohol functionalities. Its use in research and development, particularly in pharmaceutical and cosmetic formulations, necessitates a clear understanding of its safety profile.^{[1][2]} This guide aims to consolidate the available toxicological data on structurally similar compounds to infer the likely safety profile of **pentaethylene glycol monomethyl ether** and to provide a framework for its toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **pentaethylene glycol monomethyl ether** is presented below.

Property	Value
CAS Number	23778-52-1
Molecular Formula	C ₁₁ H ₂₄ O ₆
Molecular Weight	252.30 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	Not available
Solubility	Miscible in water

Toxicological Data Summary

Direct toxicological studies on **pentaethylene glycol monomethyl ether** are not readily available. The following tables summarize data from structurally similar glycol ethers to provide an indication of its potential toxicity. It is crucial to note that toxicity can vary significantly with the length of the ethylene glycol chain and the nature of the alkyl ether group.

Table 1: Acute Toxicity Data for Analogous Glycol Ethers

Substance	Route	Species	LD ₅₀ /LC ₅₀	Reference
Ethylene Glycol Monomethyl Ether (EGME)	Oral	Rat	2,460 mg/kg	[3]
Diethylene Glycol Monomethyl Ether (DEGME)	Oral	Rat	5,500 mg/kg	[4]
Tetraethylene Glycol Monomethyl Ether (TEGME)	Oral	Rat	> 2,000 mg/kg	[5]
Triethylene Glycol Monomethyl Ether	Oral	Rat	> 10,500 mg/kg	[4]
Triethylene Glycol Monomethyl Ether	Dermal	Rabbit	7,100 mg/kg	[4]

Table 2: Skin and Eye Irritation Data for Analogous Glycol Ethers

Substance	Test	Species	Result	Reference
Ethylene Glycol Monomethyl Ether (EGME)	Skin Irritation	Rabbit	Non-irritating	[6]
Ethylene Glycol Monomethyl Ether (EGME)	Eye Irritation	Rabbit	Mild irritant	[3]
Tetraethylene Glycol Monomethyl Ether (TEGME)	Skin and Eye Irritation	-	Mild skin and eye irritant (predicted)	[5]

Table 3: Genotoxicity Data for Analogous Glycol Ethers

Substance	Assay	System	Result	Reference
Ethylene Glycol Monomethyl Ether (EGME)	Ames Test	S. typhimurium	Negative	[7][8]
Ethylene Glycol Monoethyl Ether (EGEE)	Ames Test	S. typhimurium	Negative	[9]
Diethylene Glycol Monoethyl Ether	Ames Test	S. typhimurium	Negative	[10]
Ethylene Glycol Monoethyl Ether (EGEE)	Chromosomal Aberration	CHO Cells	Positive	[8]
Low MW Polyethylene Glycols (TEG, PEG 200)	Chromosomal Aberration	CHEL & CHO Cells	Clastogenic	[11]

Table 4: Reproductive and Developmental Toxicity Data for Analogous Glycol Ethers

Substance	Study Type	Species	NOAEL/LOAEL	Effects	Reference
Ethylene Glycol Monomethyl Ether (EGME)	Developmental	Rat, Rabbit	-	Teratogenic	[12]
Ethylene Glycol Monomethyl Ether (EGME)	Reproductive	Male Rat	-	Testicular atrophy, infertility	[12]
Diethylene Glycol Monomethyl Ether (DEGME)	Developmental	Rat	NOAEL: 200 mg/kg/day	Decreased ossification at higher doses	[4]
Tetraethylene Glycol Monomethyl Ether (TEGME)	-	-	Data not available	-	[5]

Experimental Protocols

Detailed below are standardized experimental protocols based on OECD guidelines for the comprehensive toxicological assessment of a substance like **pentaethylene glycol monomethyl ether**.

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)

- Objective: To determine the acute oral toxicity of the test substance.
- Test Animals: Typically, female rats are used.
- Procedure: A single dose of the substance is administered by gavage to a small number of animals. The dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information. Observations of effects and mortality are made. If no mortality occurs at the starting dose, the test is repeated at the next higher dose level until mortality is observed or the highest dose is reached.
- Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.[\[13\]](#)[\[14\]](#)
- Test Animals: Albino rabbits are the preferred species.[\[13\]](#)
- Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[\[13\]](#) The exposure period is typically 4 hours.[\[13\]](#) Untreated skin on the same animal serves as a control.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[6\]](#) Observations may continue for up to 14 days to assess the reversibility of any effects.[\[13\]](#)

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

- Objective: To determine the potential of a substance to cause eye irritation or corrosion.[\[15\]](#)
- Test Animals: Albino rabbits are typically used.[\[15\]](#)

- Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[15][16] The other eye remains untreated and serves as a control.[16]
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[16] The duration of observation can be extended to assess the reversibility of lesions.[16]

Skin Sensitization - OECD 406 (Skin Sensitisation)

- Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[17][18]
- Test Animals: Guinea pigs are the traditional model.[19]
- Procedure: The Guinea Pig Maximisation Test (GPMT) or the Buehler test is commonly used.[18] The GPMT involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. The Buehler test uses repeated topical applications for induction.[20] After a rest period, a challenge dose is applied topically to both test and control animals.[19][20]
- Observations: The skin reaction at the challenge site is scored for erythema and edema approximately 24 and 48 hours after the challenge application.[20] A substance is considered a sensitizer if the skin reactions in the test group are significantly greater than in the control group.[20]

Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

- Objective: To detect gene mutations induced by the test substance.
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid are used.
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

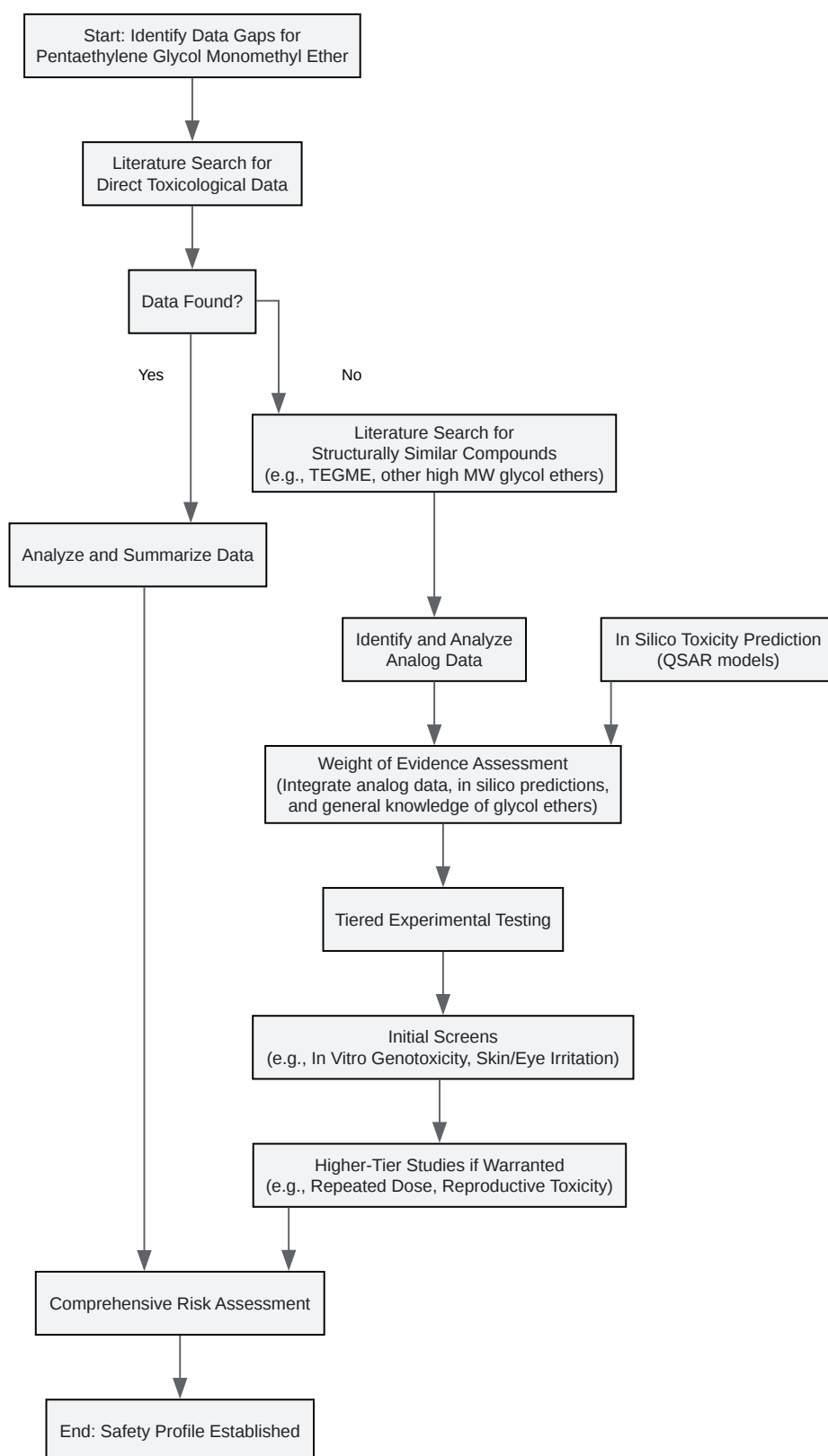
Reproductive/Developmental Toxicity Screening - OECD 421

- Objective: To provide initial information on the potential effects of a substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, gestation, and parturition.[\[1\]](#)[\[21\]](#)[\[22\]](#)
- Test Animals: Rats are typically used.[\[21\]](#)[\[22\]](#)
- Procedure: The test substance is administered daily to male and female animals for a period before mating, during mating, and for females, throughout gestation and early lactation.[\[21\]](#)[\[22\]](#)
- Observations: Data are collected on mating success, fertility, gestation length, litter size, and pup viability and growth. The reproductive organs of the parent animals are examined, and pup development is monitored.[\[1\]](#)[\[21\]](#)

Visualizations

Logical Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical with limited data, such as **pentaethylene glycol monomethyl ether**.

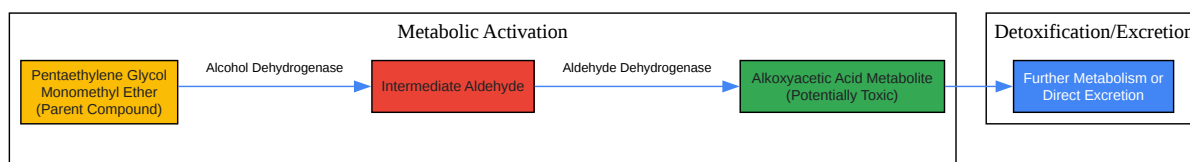


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Caption: A logical workflow for the safety assessment of a chemical with limited direct toxicological data.

Generalized Metabolic Pathway of Ethylene Glycol Ethers

This diagram shows the general metabolic pathway for ethylene glycol ethers, leading to the formation of potentially toxic alkoxyacetic acids. The rate and extent of this metabolism are key determinants of toxicity and are expected to be lower for higher molecular weight ethers like **pentaethylene glycol monomethyl ether**.



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